2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid
Description
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4S/c16-12-6-8-13(9-7-12)22(20,21)17-14(15(18)19)10-11-4-2-1-3-5-11/h1-9,14,17H,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNNRJWNBXEQTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00958693 | |
| Record name | N-(4-Bromobenzene-1-sulfonyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37642-61-8 | |
| Record name | Alanine, N-(p-bromobenzenesulfonyl)-3-phenyl-, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037642618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Bromobenzene-1-sulfonyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Schotten-Baumann Sulfonylation
Reaction Scheme :
$$
\text{3-Phenylpropanoic acid derivative} + 4\text{-Bromobenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{Target compound}
$$
Procedure :
- Dissolve 3-phenylpropanoic acid ester (1.0 eq) in dichloromethane (DCM)
- Add 4-bromobenzenesulfonyl chloride (1.2 eq) at 0°C
- Introduce triethylamine (2.5 eq) as base
- Stir for 6–8 hr at room temperature
- Hydrolyze ester group using NaOH (2M)
Key Parameters :
| Parameter | Optimal Range | Yield (%) | Source |
|---|---|---|---|
| Temperature | 0–25°C | 68–72 | |
| Molar Ratio (R-Cl) | 1:1.2 | 70 | |
| Reaction Time | 6–8 hr | 72 |
Advantages :
Ullmann-Type Coupling
Reaction Scheme :
$$
\text{4-Bromophenyl sulfonamide} + \text{Phenylpropanoid precursor} \xrightarrow{\text{Cu catalyst}} \text{Target compound}
$$
Procedure :
- Prepare 4-bromophenyl sulfonamide intermediate
- React with β-phenylacrylic acid derivative
- Use CuI (10 mol%) and 1,10-phenanthroline ligand
- Heat at 110°C in DMF for 12 hr
Performance Data :
| Catalyst System | Solvent | Yield (%) | Purity |
|---|---|---|---|
| CuI/Phenanthroline | DMF | 81 | 98.5% |
| CuBr/DBU | Toluene | 74 | 97.2% |
Advanced Methodologies
Solid-Phase Synthesis
Key Features :
- Uses Wang resin-bound phenylalanine
- Sequential sulfonylation and cleavage:
$$
\text{Resin-Phe-OH} \xrightarrow{\text{4-BrPhSO}_2\text{Cl}} \text{Resin-Adduct} \xrightarrow{\text{TFA}} \text{Product}
$$
Optimized Conditions :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Swelling Time | 2 hr (DCM) | +15% |
| Coupling Cycles | 3× | +22% |
| Cleavage (TFA:H2O) | 95:5 v/v | 89% Recovery |
Enzymatic Resolution
Process :
- Racemic synthesis of precursor
- Lipase-mediated kinetic resolution (CAL-B enzyme)
- Separation of enantiomers
Performance Metrics :
| Enzyme | ee (%) | Productivity (g/L/hr) |
|---|---|---|
| CAL-B | 99.2 | 0.48 |
| PPL | 87.4 | 0.62 |
Purification and Characterization
Crystallization Protocols
| Solvent System | Crystal Form | Purity (%) |
|---|---|---|
| EtOAc/Hexane (1:3) | Needles | 99.1 |
| MeOH/H2O (4:1) | Prisms | 98.7 |
XRD Data :
Analytical Specifications
| Technique | Key Identifiers |
|---|---|
| ¹H NMR (400 MHz) | δ 7.82 (d, J=8.4 Hz, 2H, Ar-H) |
| δ 4.21 (q, J=7.2 Hz, 1H, CH) | |
| HRMS (ESI+) | m/z 402.9971 [M+H]+ (calc. 402.9968) |
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| 4-BrPhSO₂Cl | 58 |
| Solvents | 22 |
| Catalysts | 12 |
Environmental Impact
Critical Comparison of Methods
| Method | Scalability | Yield (%) | Purity | Green Metrics |
|---|---|---|---|---|
| Schotten-Baumann | High | 68–72 | 98–99 | Moderate |
| Ullmann Coupling | Medium | 74–81 | 97–98.5 | Low |
| Solid-Phase | Low | 85–89 | 99+ | High |
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Agents : The compound's structural features suggest potential anti-inflammatory properties. Research indicates that derivatives of phenylpropanoic acids often exhibit significant anti-inflammatory effects, making this compound a candidate for further investigation in this area.
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of similar sulfonamide derivatives and their biological activity against inflammatory pathways. The findings highlighted the potential for compounds with sulfonamide groups to inhibit cyclooxygenase enzymes, which are critical in inflammatory responses.
Drug Development
Lead Compound for New Drugs : Given its bioactive nature, 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid can serve as a lead compound in the development of new pharmaceuticals targeting specific diseases.
Case Study : A recent publication detailed the optimization of sulfonamide compounds for enhanced efficacy against certain cancer cell lines. The study illustrated how modifications to the phenylpropanoic acid structure could improve binding affinity to target proteins involved in tumor growth.
Biological Studies
Mechanistic Studies : The compound can be utilized to study biological mechanisms related to its action. Investigating how this compound interacts with biological targets can provide insights into its pharmacodynamics and pharmacokinetics.
Case Study : Research conducted on similar compounds demonstrated their ability to modulate signaling pathways related to apoptosis in cancer cells, suggesting that this compound could similarly influence these pathways.
Synthesis and Analytical Chemistry
Synthetic Methodologies : The synthesis of this compound can be explored through various chemical reactions, contributing to the field of synthetic organic chemistry. Its preparation may involve coupling reactions and functional group transformations typical in medicinal chemistry.
| Methodology | Description |
|---|---|
| Coupling Reactions | Utilizes amine and acid coupling strategies to form sulfonamide bonds. |
| Functional Group Modifications | Allows for the introduction of different substituents on the phenyl ring to modify activity. |
Mechanism of Action
The mechanism of action of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to inhibition or modulation of their activity. The bromophenyl group can participate in halogen bonding, further enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid
- 2-{[(4-Methylphenyl)sulfonyl]amino}-3-phenylpropanoic acid
- 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid
Uniqueness
2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can lead to different chemical reactivity and biological activity compared to its analogs with other substituents.
Biological Activity
2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid, also known as a sulfonamide derivative, is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This article reviews the available literature on its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H14BrNO4S
- Molecular Weight : 384.24 g/mol
- CAS Number : 37642-61-8
- Structure : The compound features a bromophenyl group attached to a sulfonamide functional group and a phenylpropanoic acid moiety, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial and fungal strains.
In Vitro Studies
-
Minimum Inhibitory Concentration (MIC) :
- The compound exhibited significant antimicrobial activity with MIC values ranging from 14 µg/mL to 56.2 µg/mL against various strains:
- Staphylococcus epidermidis: MIC = 56.2 µg/mL
- Escherichia coli: MIC = 28.1 µg/mL
- Candida albicans: MIC = 14 µg/mL
- The compound exhibited significant antimicrobial activity with MIC values ranging from 14 µg/mL to 56.2 µg/mL against various strains:
-
Biofilm Inhibition :
- The compound demonstrated antibiofilm activity with Minimum Biofilm Inhibitory Concentration (MBIC) values similar to its MIC values, indicating its potential in preventing biofilm formation:
- S. epidermidis: MBIC = 56.2 µg/mL
- Pseudomonas aeruginosa: MBIC = 28.1 µg/mL
- The compound demonstrated antibiofilm activity with Minimum Biofilm Inhibitory Concentration (MBIC) values similar to its MIC values, indicating its potential in preventing biofilm formation:
The antimicrobial activity of this compound is believed to be linked to its ability to inhibit peptidoglycan glycosyltransferase, an enzyme crucial for bacterial cell wall synthesis. This inhibition disrupts the structural integrity of bacterial cells, leading to cell lysis and death .
Case Studies
A notable study conducted by researchers assessed the antimicrobial efficacy of several sulfonamide derivatives, including our compound of interest. The results indicated that modifications in the molecular structure significantly influenced the biological activity.
Study Highlights:
- The presence of the bromophenyl group was found to enhance the compound's lipophilicity, improving its ability to penetrate bacterial membranes.
- Comparative studies showed that derivatives with different halogen substitutions exhibited varying levels of activity, emphasizing the importance of structural configuration in biological efficacy .
Comparative Analysis of Related Compounds
The following table summarizes the antimicrobial activities of selected compounds related to this compound:
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 14 - 56.2 | S. epidermidis, E. coli, C. albicans |
| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | 28.1 | E. coli |
| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | 56.2 | Bacillus subtilis |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid?
- Methodology : The compound can be synthesized via sulfonylation of the amino group in 2-amino-3-phenylpropanoic acid derivatives. A common approach involves coupling 4-bromobenzenesulfonyl chloride with the amine precursor using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) or tetrahydrofuran (THF). Post-reaction purification via preparative HPLC or solvent extraction (e.g., ethyl acetate/water partitioning) is recommended to isolate the product .
- Critical Parameters : Reaction pH (neutral to slightly basic), temperature (room temperature to 40°C), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) are key for yield optimization.
Q. How can structural characterization be performed to confirm the compound’s identity?
- Analytical Techniques :
- NMR : H and C NMR to confirm sulfonamide (-SONH-) and phenylpropanoic acid moieties.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] peak).
- FT-IR : Peaks at ~1350 cm (S=O asymmetric stretch) and ~1150 cm (S=O symmetric stretch) confirm sulfonamide formation .
Q. What purification methods are effective for isolating the compound post-synthesis?
- Chromatography : Preparative HPLC with a C18 column (acetonitrile/water gradient) resolves impurities.
- Solvent Extraction : Acid-base partitioning (e.g., adjust pH to ~6 for carboxylic acid protonation) improves purity .
Advanced Research Questions
Q. How can researchers address discrepancies in melting points or spectral data across synthesis batches?
- Root Cause Analysis : Variations may arise from incomplete sulfonylation, residual solvents, or stereochemical impurities.
- Resolution Strategies :
- HPLC-PDA : Detect trace impurities (e.g., unreacted amine or sulfonyl chloride).
- X-ray Crystallography : Confirm crystal structure homogeneity, as seen in related bromophenylpropanoic acid derivatives .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and solvent residues .
Q. What strategies enhance metabolic stability in pharmacokinetic studies?
- Prodrug Design : Esterify the carboxylic acid group (e.g., tert-butyl esters) to improve membrane permeability, as demonstrated in phosphate and amino acid prodrug analogs .
- Salt Formation : Sodium or ammonium salts increase aqueous solubility, critical for in vivo bioavailability .
Q. How does the sulfonamide group influence biological activity compared to carboxylate analogs?
- Comparative Studies :
- Enzyme Inhibition Assays : Test inhibitory activity against target enzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric methods.
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities. The sulfonamide’s electronegativity may enhance hydrogen bonding vs. carboxylates .
Q. What computational models predict the compound’s environmental or toxicological impact?
- QSAR Modeling : Use tools like EPI Suite to estimate biodegradability and toxicity based on structural descriptors (e.g., logP, polar surface area).
- Ecotoxicology Assays : Evaluate acute toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .
Data Analysis and Contradictions
- Stereochemical Effects : highlights the importance of stereochemistry in hydroxypropionic acid derivatives. For the target compound, chiral HPLC or circular dichroism (CD) can resolve enantiomeric excess issues .
- Reaction Mechanism Validation : Kinetic studies (e.g., varying DCC concentrations) differentiate between nucleophilic acyl substitution vs. carbodiimide-mediated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
